

Theoretical Insights into Di-p-Tolyl Phosphate: A Technical Overview

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Compound of Interest		
Compound Name:	Di-p-Tolyl phosphate	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive theoretical studies and detailed experimental data specifically for **Di-p-Tolyl phosphate** (CAS 843-24-3) are limited in publicly available scientific literature. The majority of research focuses on structurally related triaryl phosphates. This guide provides a summary of the available information on **Di-p-Tolyl phosphate** and presents a detailed theoretical and experimental analysis of the closely related and well-documented compound, Diphenyl p-tolyl phosphate (CAS 26444-49-5), as a representative example. The methodologies and analyses detailed herein are applicable to the study of **Di-p-Tolyl phosphate**.

Introduction to Di-p-Tolyl Phosphate and its Analogs

Di-p-Tolyl phosphate is an organophosphate compound characterized by a central phosphate group attached to two p-tolyl (4-methylphenyl) groups.[1] Like other organophosphate esters, it is of interest for its potential applications and biological activities. Due to the scarcity of detailed research on **Di-p-Tolyl phosphate**, this guide will leverage the extensive data available for Diphenyl p-tolyl phosphate to illustrate the principles of theoretical and experimental characterization. Diphenyl p-tolyl phosphate, a triaryl phosphate, serves as a flame retardant and plasticizer.[2] Its environmental fate, biological interactions, and physicochemical properties have been more thoroughly investigated.

Physicochemical Properties



A summary of the known physicochemical properties of **Di-p-Tolyl phosphate** and the more extensively studied Diphenyl p-tolyl phosphate is presented below.

Table 1: Physicochemical Properties

Property	Di-p-Tolyl phosphate	Diphenyl p-tolyl phosphate
CAS Number	843-24-3[1]	26444-49-5[2]
Molecular Formula	C14H15O4P[1]	C19H17O4P[2]
Molecular Weight	278.24 g/mol [1]	340.31 g/mol [3]
Appearance	White crystalline solid[4]	Colorless to pale yellow transparent liquid[2]
Melting Point	60-65 °C[4]	18.00 °C[2]
Boiling Point	Not Reported	320.00 °C[2]
Density	Not Reported	1.2362 g/cm ³ [2]
Solubility	Soluble in organic solvents like toluene and ether[4]	Generally soluble in organic solvents (ethanol, acetone, chloroform); low solubility in water.[2]

Note: Some properties for **Di-p-Tolyl phosphate** are based on limited sources. For its deuterated form (Di-p-tolyl-phosphate-d14), PubChem reports computed properties such as an XLogP3 of 2.1 and a topological polar surface area of 55.8 Å².[5]

Synthesis and Experimental Protocols Synthesis of Diaryl and Triaryl Phosphates

The synthesis of diaryl phosphates like **Di-p-Tolyl phosphate** can be achieved by the reaction of p-cresol with a phosphorylating agent. A general method for synthesizing diaryl phosphates involves the reaction of a phenol with phosphoric acid in the presence of a catalyst and a dehydrating agent.[6]

A common route for the synthesis of triaryl phosphates such as Diphenyl p-tolyl phosphate involves the reaction of the corresponding phenols (in this case, phenol and p-cresol) with



phosphorus oxychloride.

Experimental Protocol: General Synthesis of Diphenyl p-tolyl phosphate

This protocol is adapted from general methods for synthesizing triaryl phosphates.

- Reaction Setup: A solution of p-toluidine and triethylamine (in a 1:1 molar ratio) in chloroform is added to a solution of diphenyl chlorophosphate in chloroform at 273 K (0 °C).
- · Reaction: The mixture is stirred for 4 hours.
- Work-up: The solvent is removed under reduced pressure.
- Purification: The product is washed with distilled water and recrystallized from a mixture of chloroform and n-heptane at room temperature to yield the purified product.

This is a representative synthesis for a related compound, Diphenyl (p-tolylamido)phosphate, and illustrates a common synthetic strategy.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation of organophosphate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, Diphenyl (p-tolylamido)phosphate, the following NMR data has been reported:

- ¹H NMR (500.13 MHz, DMSO-d6): δ 2.21 (s, 3H, CH₃), 7.09 (s, 4H, Ar—H), 7.19–7.23 (m, 6H, Ar—H), 7.37–7.40 (m, 4H, Ar—H), 8.70 (d, ²J(P,H) = 10.6 Hz, 1H, NH).[7]
- ¹³C NMR (125.75 MHz, DMSO-d6): δ 20.16 (s, 1C, CH₃), 117.86 (d, ³J(P,C) = 7.7 Hz, 2C, Cortho), 120.05 (d, ³J(P,C) = 4.8 Hz, 4C, Cortho), 125.14 (s), 129.60 (s), 129.87 (s), 130.44 (s), 137.09 (s), 150.11 (d, ²J(P,C) = 6.3 Hz, 2C, Cipso).[7]

Infrared (IR) Spectroscopy

The IR spectrum of Diphenyl (p-tolylamido)phosphate shows characteristic peaks at:



- 3170.6 cm⁻¹ (N-H stretch)
- 1597.2 and 1490.3 cm⁻¹ (aromatic C=C stretch)
- 1229.7 cm⁻¹ (P=O stretch)
- 1175.6 and 974.8 cm⁻¹ (P-O-C stretch)[7]

Table 2: Spectroscopic Data for Diphenyl p-tolyl

phosphate and Related Compounds

Spectroscopic Data	Diphenyl p-tolyl phosphate (Predicted/Typical)	Diphenyl (p- tolylamido)phosphate (Experimental)
¹ H NMR (ppm)	Aromatic protons: ~7.0-7.4, Methyl protons: ~2.3	Aromatic protons: 7.09-7.40, Methyl protons: 2.21, NH proton: 8.70[7]
³¹ P NMR (ppm)	Expected in the typical aryl phosphate region	Not Reported
IR (cm ⁻¹)	P=O stretch: ~1300-1200, P-O-C stretch: ~1200-950, Aromatic C-H stretch: >3000	P=O stretch: 1229.7, P-O-C stretch: 1175.6, 974.8, NH stretch: 3170.6[7]
Mass Spectrometry	Molecular Ion (m/z): 340.0864	Molecular Ion (m/z): 339.1024

Theoretical and Computational Studies

While specific computational studies on **Di-p-Tolyl phosphate** are not readily available, the methodologies used for similar molecules provide a framework for future research. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of such compounds. A computational study on the stability of Di-p-Tolyl Disulfide polymorphs at high pressures utilized both force field and periodic DFT methods, highlighting the utility of these approaches.[8]

Workflow for Theoretical Analysis of Di-p-Tolyl Phosphate



Caption: A typical workflow for the theoretical analysis of a molecule like **Di-p-Tolyl phosphate**.

Biological Activity and Toxicology

Di-p-Tolyl phosphate may pose health risks, with potential for nervous system and liver damage upon prolonged exposure.[4] Organophosphate esters as a class are known for their interactions with biological systems. For instance, Diphenyl p-tolyl phosphate is studied for its effects on enzymes.[2] The environmental risk of the related cresyl diphenyl phosphate is considered low, although it is toxic to aquatic organisms.[9]

Potential Metabolic Pathway of Triaryl Phosphates



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Caption: A generalized metabolic pathway for triaryl phosphates in biological systems.

Conclusion

While a comprehensive theoretical understanding of **Di-p-Tolyl phosphate** is currently limited by the available literature, this guide provides a framework for its study based on the analysis of the closely related compound, Diphenyl p-tolyl phosphate. The presented data and methodologies for synthesis, spectroscopic characterization, and computational analysis can be readily adapted to further investigate **Di-p-Tolyl phosphate**. Future research focusing on dedicated theoretical and experimental studies of **Di-p-Tolyl phosphate** is needed to fully elucidate its properties and potential applications.

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